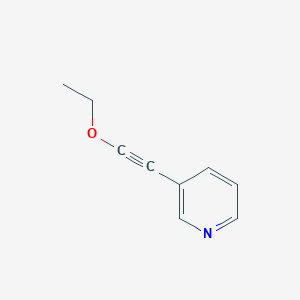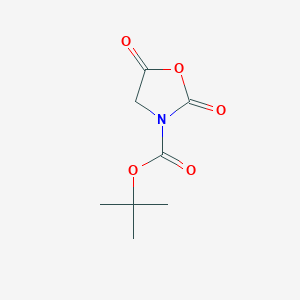
(R)-(4-Fluorophenyl)hydroxyacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-(4-Fluorophenyl)hydroxyacetonitrile, also known as FPHN, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. FPHN is a chiral compound, meaning that it has two mirror-image forms that are not identical.
Mecanismo De Acción
The mechanism of action of (R)-(4-Fluorophenyl)hydroxyacetonitrile involves the inhibition of the enzyme cyclooxygenase, which is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting the production of prostaglandins, (R)-(4-Fluorophenyl)hydroxyacetonitrile reduces inflammation and pain.
Biochemical and Physiological Effects:
(R)-(4-Fluorophenyl)hydroxyacetonitrile has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It also reduces the production of reactive oxygen species, which are known to contribute to inflammation and tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (R)-(4-Fluorophenyl)hydroxyacetonitrile is its high potency and selectivity for the inhibition of cyclooxygenase. This makes it a valuable tool for studying the role of cyclooxygenase in inflammation and pain. However, its high potency can also be a limitation, as it may lead to off-target effects and toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on (R)-(4-Fluorophenyl)hydroxyacetonitrile. One area of interest is the development of new drugs based on (R)-(4-Fluorophenyl)hydroxyacetonitrile for the treatment of pain and inflammation. Another area of interest is the study of the role of cyclooxygenase in other physiological processes, such as cardiovascular function and cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of (R)-(4-Fluorophenyl)hydroxyacetonitrile and its potential limitations for lab experiments.
Conclusion:
In conclusion, (R)-(4-Fluorophenyl)hydroxyacetonitrile is a promising compound with potential applications in the field of pharmaceuticals. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of (R)-(4-Fluorophenyl)hydroxyacetonitrile and its applications in various fields.
Métodos De Síntesis
The synthesis of (R)-(4-Fluorophenyl)hydroxyacetonitrile involves the reaction of (R)-4-fluorophenylacetonitrile with sodium hydroxide in the presence of hydrogen peroxide. The reaction takes place in a solvent such as methanol or ethanol and requires careful control of the reaction conditions to obtain the desired product in high yield and purity.
Aplicaciones Científicas De Investigación
(R)-(4-Fluorophenyl)hydroxyacetonitrile has been studied extensively for its potential applications in the field of pharmaceuticals. It has been found to possess anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
Propiedades
Número CAS |
149952-37-4 |
|---|---|
Nombre del producto |
(R)-(4-Fluorophenyl)hydroxyacetonitrile |
Fórmula molecular |
C8H6FNO |
Peso molecular |
151.14 g/mol |
Nombre IUPAC |
(2R)-2-(4-fluorophenyl)-2-hydroxyacetonitrile |
InChI |
InChI=1S/C8H6FNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H/t8-/m0/s1 |
Clave InChI |
UWDPUVCVIQXYQR-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=CC=C1[C@H](C#N)O)F |
SMILES |
C1=CC(=CC=C1C(C#N)O)F |
SMILES canónico |
C1=CC(=CC=C1C(C#N)O)F |
Sinónimos |
Benzeneacetonitrile, 4-fluoro-alpha-hydroxy-, (alphaR)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2,3-Dimethoxyphenyl)methyl]azetidine](/img/structure/B121573.png)

![3-[(3-Bromophenyl)methyl]azetidine](/img/structure/B121575.png)

![3-[(4-Bromophenyl)methyl]azetidine](/img/structure/B121579.png)
![3-[(5-Bromo-2-fluorophenyl)methyl]azetidine](/img/structure/B121584.png)
![3-[[2-(Trifluoromethoxy)phenyl]methyl]azetidine](/img/structure/B121586.png)
![Tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-YL]acetate](/img/structure/B121590.png)



![3-[[4-(Trifluoromethyl)phenyl]methyl]azetidine](/img/structure/B121596.png)

![3-[(2,6-Dichlorophenyl)methyl]azetidine](/img/structure/B121609.png)